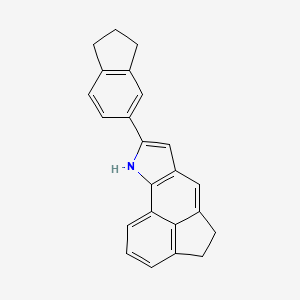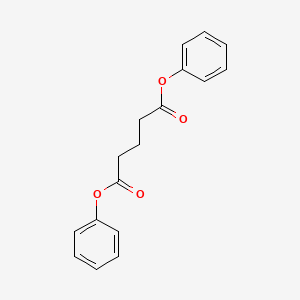
Diphenyl pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl pentanedioate is an organic compound that consists of a pentanedioate (glutarate) backbone with two phenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl pentanedioate can be synthesized through esterification reactions involving pentanedioic acid (glutaric acid) and phenol. The reaction typically requires a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl pentanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of pentanedioic acid and phenol.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where electrophiles or nucleophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles (e.g., bromine) or nucleophiles (e.g., sodium amide) under appropriate conditions.
Major Products Formed
Hydrolysis: Pentanedioic acid and phenol.
Reduction: Diphenyl pentanediol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diphenyl pentanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and versatility.
Mécanisme D'action
The mechanism of action of diphenyl pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that may exert biological effects. The phenyl rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: Consists of a methane backbone with two phenyl groups. It is structurally simpler and lacks the ester functionality.
Benzyl benzoate: Contains a benzoate ester linked to a benzyl group. It is used as a topical medication and insect repellent.
Dibenzyl ether: Comprises two benzyl groups linked by an ether bond. It is used as a solvent and in organic synthesis.
Uniqueness
Diphenyl pentanedioate is unique due to its pentanedioate backbone, which provides additional functional groups for chemical modifications and interactions
Propriétés
Numéro CAS |
47172-89-4 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
diphenyl pentanedioate |
InChI |
InChI=1S/C17H16O4/c18-16(20-14-8-3-1-4-9-14)12-7-13-17(19)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
MKEAERJPDKWNFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CCCC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


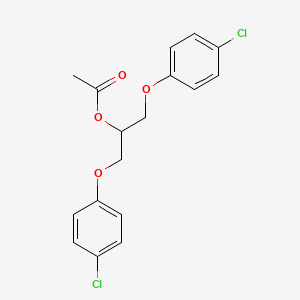
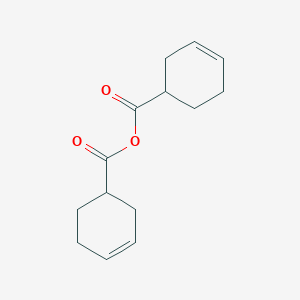
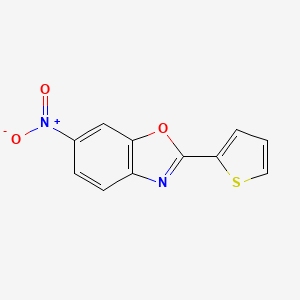
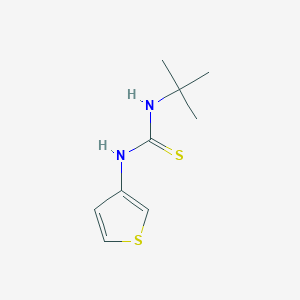

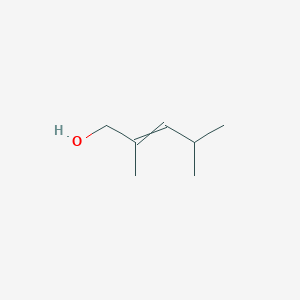

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
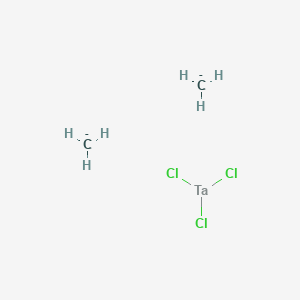

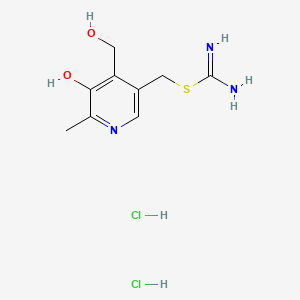
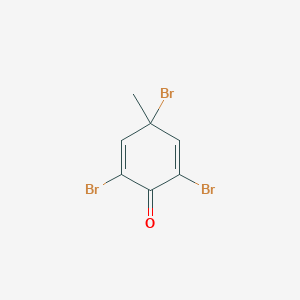
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
